molecular formula C5H7N3O2 B3261464 6-Amino-4-(hydroxymethyl)pyrimidin-2(1H)-one CAS No. 34387-05-8

6-Amino-4-(hydroxymethyl)pyrimidin-2(1H)-one

Cat. No.: B3261464
CAS No.: 34387-05-8
M. Wt: 141.13 g/mol
InChI Key: GTHNAVHCXGMVGU-UHFFFAOYSA-N
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Description

6-Amino-4-(hydroxymethyl)pyrimidin-2(1H)-one is a chemical compound that functions as a versatile heterocyclic building block in organic synthesis and chemical biology research. While the specific biochemical pathway of this exact compound is not fully elucidated, its structure suggests potential research value as an analog or precursor in the study of pyrimidine metabolism. Structurally related hydroxymethyl- and amino-substituted pyrimidines are established as key intermediates in vital biosynthetic pathways. For instance, the compound 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) is a well-known biogenetic precursor to thiamine pyrophosphate (Vitamin B1) in microorganisms and plants . Researchers can utilize this compound as a core scaffold for developing novel pharmaceuticals, agrochemicals, and other technical products, similar to the applications of its structural relative, 2-Amino-4-hydroxy-6-methylpyrimidine . Its molecular framework, containing both an amino and a hydroxymethyl functional group, makes it a suitable substrate for further chemical modifications, including the synthesis of more complex molecules for screening as inhibitors or agonists in various biological systems. This product is intended for research purposes as a biochemical reagent and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or animal use. Researchers should handle this compound with appropriate personal protective equipment, including gloves and eyeshields, in accordance with safe laboratory practices .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-6-(hydroxymethyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c6-4-1-3(2-9)7-5(10)8-4/h1,9H,2H2,(H3,6,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHNAVHCXGMVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Amino 4 Hydroxymethyl Pyrimidin 2 1h One

Strategies for Pyrimidinone Ring Construction

The foundational step in synthesizing the target molecule is the construction of the pyrimidin-2(1H)-one ring. This is typically achieved through cyclocondensation reactions, which can be performed using multi-step sequences or streamlined one-pot protocols.

Multi-Step Cyclocondensation Approaches

The classical and most versatile method for constructing the pyrimidine (B1678525) ring is the condensation of a 1,3-dicarbonyl compound (or a chemical equivalent) with a guanidine (B92328) derivative. To obtain the specific structure of 6-Amino-4-(hydroxymethyl)pyrimidin-2(1H)-one, this multi-step approach would involve the reaction of guanidine with a β-ketoester that already contains the required hydroxymethyl group at the C-4 position.

A representative synthetic route would start with a suitably functionalized β-ketoester, such as an ester of 2-(protected-hydroxymethyl)-3-oxobutanoic acid. The hydroxyl group is typically protected (e.g., as a benzyl (B1604629) or silyl (B83357) ether) to prevent unwanted side reactions under the basic or acidic conditions of the cyclization. The reaction proceeds via the initial formation of an intermediate which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrimidine ring. The final step involves the removal of the protecting group to unveil the hydroxymethyl functionality.

Table 1: Illustrative Multi-Step Cyclocondensation Strategy

Step Reactant 1 Reactant 2 Key Conditions Intermediate/Product
1 Guanidine Ethyl 2-((benzyloxy)methyl)-3-oxobutanoate Basic catalyst (e.g., NaOEt), Reflux in Ethanol 6-Amino-4-((benzyloxy)methyl)pyrimidin-2(1H)-one

This stepwise approach allows for controlled synthesis and purification of intermediates, often leading to high purity of the final product.

One-Pot Reaction Protocols

One-pot syntheses, particularly multicomponent reactions (MCRs), offer a more efficient and atom-economical alternative to traditional multi-step methods. sigmaaldrich.com The Biginelli reaction and its variations are cornerstone MCRs for generating pyrimidinone scaffolds. chemrxiv.org For the synthesis of the target compound, a Biginelli-type reaction would involve the three-component condensation of an appropriate β-dicarbonyl compound, an aldehyde, and guanidine (in place of urea (B33335) to furnish the 6-amino group). nih.govjocpr.com

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign practices. The synthesis of pyrimidinone derivatives has been adapted to align with green chemistry principles through several innovations. These include the use of eco-friendly solvents like water or ethanol, the implementation of solvent-free reaction conditions, and the application of energy-efficient heating methods such as microwave irradiation. google.comprepchem.com

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, improve yields, and enhance the purity of pyrimidinone products compared to conventional heating methods. google.comprepchem.com Furthermore, the use of heterogeneous catalysts, which can be easily recovered and reused, adds to the sustainability of these processes. impactfactor.org For example, the Biginelli condensation can be effectively catalyzed by reusable solid acids under solvent-free "grindstone chemistry" conditions, minimizing both energy consumption and the use of hazardous organic solvents. google.com

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

Parameter Conventional Heating Microwave Irradiation
Reaction Time Hours to days Minutes to hours google.com
Solvent Often organic solvents (e.g., DMF, Toluene) Green solvents (Water, Ethanol) or solvent-free google.com
Energy Efficiency Low High
Yield Moderate to Good Often higher than conventional methods google.com

| Byproducts | Can be significant | Often reduced |

Functional Group Introduction and Modification

An alternative synthetic paradigm involves constructing a pyrimidinone ring first and then introducing the desired amino and hydroxymethyl functional groups in subsequent steps. This approach offers flexibility in the synthesis of various analogues.

Amination Strategies at the C-6 Position

The introduction of an amino group at the C-6 position of a pre-formed pyrimidinone ring is a key transformation. A common strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen atom, at the C-6 position.

This synthetic route would begin with the preparation of a 6-chloropyrimidin-2(1H)-one derivative. For the target molecule, the precursor would be 4-(hydroxymethyl)-6-chloropyrimidin-2(1H)-one. This intermediate can then be treated with an amino source, such as ammonia (B1221849) or a protected amine equivalent, to displace the chloride ion. These amination reactions can be performed under various conditions, sometimes promoted by acidic conditions or conducted in aqueous media, which aligns with green chemistry principles. nih.gov The reactivity of the chloro group is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens.

Hydroxymethylation at the C-4 Position

The introduction of a hydroxymethyl group at the C-4 position can be achieved through a formylation reaction followed by reduction. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. rsc.orgmdpi.com

In this approach, a 6-aminopyrimidin-2(1H)-one precursor would be treated with the Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to introduce a formyl group (-CHO) at the C-4 position. chemrxiv.orgresearchgate.net The resulting 6-amino-2-oxo-1,2-dihydropyrimidine-4-carbaldehyde is then reduced to the target hydroxymethyl group. This reduction can be readily accomplished using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. chemrxiv.org This two-step functionalization provides a reliable route to the desired C-4 hydroxymethyl substituent.

Table 3: Summary of Compound Names

Compound Name
This compound
Guanidine
Ethyl 2-((benzyloxy)methyl)-3-oxobutanoate
6-Amino-4-((benzyloxy)methyl)pyrimidin-2(1H)-one
Ethyl acetoacetate (B1235776)
4-(Hydroxymethyl)-6-chloropyrimidin-2(1H)-one
6-Aminopyrimidin-2(1H)-one
6-Amino-2-oxo-1,2-dihydropyrimidine-4-carbaldehyde
Sodium borohydride
Phosphorus oxychloride
Dimethylformamide

Regioselective Synthesis Considerations

Regioselectivity, the control over the orientation of chemical bond formation, is a critical consideration in the synthesis of substituted pyrimidines like this compound. The pyrimidine ring possesses multiple reactive sites, and directing substituents to their intended positions is paramount for the successful synthesis of the target molecule. The challenge lies in activating a specific position on the pyrimidine core for substitution while leaving other positions unreacted.

In the synthesis of related pyrimidinone derivatives, regioselectivity has been achieved with high precision. For instance, a highly regioselective lithiation-substitution protocol has been successfully used to introduce various substituents specifically at the C-6 position of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives. nih.govresearchgate.net This type of strategy involves using a strong base, such as lithium diisopropylamide (LDA), to selectively deprotonate the most acidic proton on the ring, creating a nucleophilic center that can then react with an electrophile to introduce the desired substituent. Achieving such selectivity often depends on carefully controlling reaction parameters like temperature, solvent, and the nature of the directing groups already present on the ring. nih.gov For a molecule like this compound, synthetic strategies must be designed to control the placement of both the amino and hydroxymethyl groups at the C6 and C4 positions, respectively, preventing the formation of undesired isomers.

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced technologies to overcome the limitations of classical methods, aiming for faster, more efficient, and environmentally benign processes. The synthesis of pyrimidine derivatives has benefited significantly from these innovations.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave radiation to heat chemical reactions. nih.gov Unlike conventional heating methods that rely on conduction and convection, microwave energy heats the entire volume of the reaction mixture simultaneously and efficiently through mechanisms of dipolar polarization and ionic conduction. nih.gov This rapid and uniform heating often leads to a dramatic reduction in reaction times, increased product yields, and improved purity. nih.govijper.org

In the synthesis of pyrimidine analogues, MAOS has proven to be a powerful tool. For example, the Biginelli condensation, a classic multicomponent reaction used to produce dihydropyrimidinones, shows significantly improved yields and reduced reaction times under microwave irradiation compared to conventional heating. chemrxiv.orgnih.gov One study demonstrated that while conventional heating for the synthesis of 3,4-Dihydropyrimidin-2(1H)-ones resulted in yields of 15-25%, microwave irradiation boosted yields to 89-98% in a fraction of the time. chemrxiv.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones chemrxiv.org
EntryAldehydeConventional Yield (%)Microwave Yield (%)Microwave Time (min)
1Benzaldehyde (B42025)209215
24-Chlorobenzaldehyde259810
34-Nitrobenzaldehyde229510
44-Methylbenzaldehyde188915
53-Nitrobenzaldehyde219412

This green chemistry approach offers advantages such as easier work-up procedures and reduced environmental pollution, making it a highly attractive method for the efficient production of pyrimidine compounds. nih.govfoliamedica.bg

Catalytic Approaches (e.g., Nanocatalysis)

The use of catalysts, particularly nanocatalysts, has revolutionized the synthesis of heterocyclic compounds, including pyrimidines. Nanocatalysts offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity, and their heterogeneous nature often allows for easy separation from the reaction mixture and subsequent reuse, which is both economical and environmentally friendly. bohrium.comresearchgate.net

Various nanocatalyst systems have been developed for pyrimidine synthesis. For instance, 5% Ni-ZnO nanomaterial has been employed as a robust and efficient catalyst for the one-pot, multicomponent synthesis of pyrimidine analogues, demonstrating high yields in short reaction times. bohrium.com Another significant area of development is the use of magnetic nanoparticles as catalyst supports. nih.gov These catalysts can be easily recovered from the reaction vessel using an external magnet. nih.govresearchgate.net For example, a magnetic nanocatalyst system involving copper(II) ions chelated with polyvinyl alcohol (PVA) composited with iron oxide nanoparticles has been used to facilitate the one-pot synthesis of pyrano[2,3-d]pyrimidine derivatives under mild conditions. researchgate.net Similarly, Fe3O4@SiO2-supported ionic liquid nanocatalysts have been effective in synthesizing pyridopyrimidine series. rsc.org

Table 2: Examples of Nanocatalysts in Pyrimidine Derivative Synthesis
CatalystReaction TypeKey AdvantagesReference
5% Ni-ZnOOne-pot multicomponent synthesisHigh yield, short reaction time, simple isolation bohrium.com
Magnetic Fe3O4@TiO2@NH2@PMo12O40Three-component reactionExcellent yields (92-98%), short reaction time (5-15 min), catalyst reusable for 8 runs researchgate.net
Fe3O4@SiO2-supported ionic liquidOne-pot multicomponent synthesisEase of product separation, catalyst reusability rsc.org
Zirconium dioxide nanoparticlesThree-component one-pot reactionHigh yields (86-97%), green solvent (water), mild conditions rsc.org

These catalytic methods provide convenient and reliable pathways for synthesizing a wide range of pyrimidine derivatives with high yields and facile isolation of products. researchgate.net

Continuous Flow Reactor Applications

Continuous flow chemistry represents a paradigm shift from traditional batch processing. In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. This technology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and enhanced safety, particularly when dealing with unstable or hazardous intermediates. nih.gov

Derivatization and Structural Diversification of the 6 Amino 4 Hydroxymethyl Pyrimidin 2 1h One Core

Chemical Transformations of the Hydroxymethyl Group

The hydroxymethyl substituent is a key functional handle for introducing structural diversity. It can undergo oxidation to yield carbonyl compounds, reduction to the corresponding methyl group, and various substitution reactions to introduce a range of functional groups.

The primary alcohol of the hydroxymethyl group can be selectively oxidized to form either the corresponding aldehyde, 6-amino-2-oxo-1,2-dihydropyrimidine-4-carbaldehyde, or the carboxylic acid, 6-amino-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Mild oxidizing agents, such as manganese dioxide (MnO₂) or Dess-Martin periodinane, are typically employed for the conversion of primary alcohols to aldehydes. These reagents offer high selectivity, minimizing over-oxidation to the carboxylic acid. The resulting aldehyde is a valuable intermediate for further derivatization, such as the formation of imines or the introduction of carbon nucleophiles.

Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid. This transformation introduces an acidic functional group, which can then be converted into esters, amides, or other acid derivatives, further expanding the chemical space of the pyrimidine (B1678525) core.

Table 1: Products of Hydroxymethyl Group Oxidation

Starting MaterialProduct NameChemical Structure of ProductOxidizing Agent
6-Amino-4-(hydroxymethyl)pyrimidin-2(1H)-one6-Amino-2-oxo-1,2-dihydropyrimidine-4-carbaldehydeO=Cc1cc(N)nc(O)n1MnO₂, Dess-Martin periodinane
This compound6-Amino-2-oxo-1,2-dihydropyrimidine-4-carboxylic acidO=C(O)c1cc(N)nc(O)n1KMnO₄, Jones reagent

The hydroxymethyl group can be reduced to a methyl group, yielding 6-amino-4-methylpyrimidin-2(1H)-one. A common method for the deoxygenation of alcohols is the Nagai method, which employs hydroiodic acid (HI) in the presence of red phosphorus. sciencemadness.org This powerful reducing system is capable of converting a wide range of alcohols to their corresponding alkanes. sciencemadness.org

The reaction proceeds in two main steps: the initial conversion of the alcohol to an alkyl iodide via nucleophilic substitution by the iodide ion, followed by the reduction of the alkyl iodide to the alkane by hydroiodic acid. sciencemadness.org The red phosphorus is present to regenerate HI from the iodine (I₂) that is formed as a byproduct. sciencemadness.org

Table 2: Product of Hydroxymethyl Group Reduction

Starting MaterialProduct NameChemical Structure of ProductReducing Agent
This compound6-Amino-4-methylpyrimidin-2(1H)-oneCc1cc(N)nc(O)n1HI / Red Phosphorus

The hydroxyl moiety of the hydroxymethyl group can be replaced by a variety of other functional groups through nucleophilic substitution reactions. A common strategy involves the conversion of the hydroxyl group into a better leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate).

For instance, treatment with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxymethyl group to a chloromethyl or bromomethyl group, respectively. These halomethylpyrimidines are then susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, and cyanides, to introduce new functional groups.

Alternatively, the Mitsunobu reaction provides a mild method for the direct substitution of the hydroxyl group with various nucleophiles, such as azides, thiols, or carboxylates. beilstein-journals.org This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Table 3: Examples of Substitution Reactions of the Hydroxymethyl Group

Starting MaterialReagentsIntermediateNucleophileFinal Product
This compoundSOCl₂6-Amino-4-(chloromethyl)pyrimidin-2(1H)-oneR₂NH6-Amino-4-((dialkylamino)methyl)pyrimidin-2(1H)-one
This compoundPBr₃6-Amino-4-(bromomethyl)pyrimidin-2(1H)-oneRSH6-Amino-4-((alkylthio)methyl)pyrimidin-2(1H)-one
This compoundPPh₃, DEADActivated HydroxylN₃⁻6-Amino-4-(azidomethyl)pyrimidin-2(1H)-one

Modifications of the Amino Group

The exocyclic amino group at the C6 position is another key site for derivatization, readily undergoing reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines.

The amino group can be acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetic anhydride (B1165640) can yield 6-acetylamino-4-(hydroxymethyl)pyrimidin-2(1H)-one. The reactivity of the amino group can be influenced by the electronic nature of the pyrimidine ring. In some cases, N,N-diacylation has been observed, particularly with strong bases. beilstein-journals.org

Alkylation of the amino group can be achieved using alkyl halides. This reaction can lead to mono- or di-alkylated products depending on the reaction conditions and the stoichiometry of the reagents. The regioselectivity of alkylation can be a challenge in pyrimidine systems, with the potential for alkylation to occur on the ring nitrogen atoms as well as the exocyclic amino group. The choice of solvent and base can influence the site of alkylation.

Table 4: Examples of Amino Group Acylation and Alkylation

Starting MaterialReagentProduct Name
This compoundAcetic Anhydride6-Acetylamino-4-(hydroxymethyl)pyrimidin-2(1H)-one
This compoundAlkyl Halide (e.g., CH₃I)6-(Methylamino)-4-(hydroxymethyl)pyrimidin-2(1H)-one

The primary amino group of this compound can readily undergo condensation with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. researchgate.net The resulting imines can be stable compounds or can serve as intermediates for further transformations.

For example, reaction with a substituted benzaldehyde (B42025) in a suitable solvent like ethanol, often with a catalytic amount of acetic acid, will yield the corresponding N-benzylideneaminopyrimidine derivative. researchgate.net These imines can then be reduced, for instance by sodium borohydride (B1222165) (NaBH₄), to furnish the corresponding secondary amine derivatives.

Table 5: Formation of Imine and Amine Derivatives

Starting MaterialReagentIntermediate Product (Imine)Reducing AgentFinal Product (Amine)
This compoundBenzaldehyde6-(Benzylideneamino)-4-(hydroxymethyl)pyrimidin-2(1H)-oneNaBH₄6-(Benzylamino)-4-(hydroxymethyl)pyrimidin-2(1H)-one
This compoundAcetone6-((Propan-2-ylidene)amino)-4-(hydroxymethyl)pyrimidin-2(1H)-oneNaBH₄6-(Isopropylamino)-4-(hydroxymethyl)pyrimidin-2(1H)-one

Ring Substitutions and Fused Systems

The structural framework of this compound serves as a versatile scaffold for chemical modification. Derivatization through ring substitutions and the construction of fused heterocyclic systems are key strategies to diversify the core structure, enabling the exploration of its chemical space and the development of new molecular entities. These modifications can significantly alter the molecule's physicochemical properties, shape, and biological activity.

Introduction of Halogen Substituents

The introduction of halogen atoms onto the pyrimidine ring is a common strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability. For pyrimidinone systems like this compound, the most common site for electrophilic aromatic substitution is the C5 position. The existing amino and hydroxyl/hydroxymethyl groups are electron-donating and act as activating groups, directing incoming electrophiles to this position.

Standard electrophilic halogenating agents can be employed for this purpose. The specific agent and reaction conditions are chosen based on the desired halogen and the reactivity of the substrate.

Common Halogenation Methods:

HalogenReagent(s)Description
Chlorination N-Chlorosuccinimide (NCS), Chlorine (Cl₂)NCS is a mild and effective source of electrophilic chlorine, often used in polar solvents like DMF or acetic acid.
Bromination N-Bromosuccinimide (NBS), Bromine (Br₂) in acetic acidSimilar to chlorination, NBS provides a controlled source of electrophilic bromine for substitution at the C5 position.
Iodination N-Iodosuccinimide (NIS), Iodine (I₂) with an oxidizing agentDirect iodination often requires an oxidizing agent (e.g., nitric acid) to generate a more potent electrophilic iodine species ("I+"). wikipedia.org
Fluorination Selectfluor, Xenon difluoride (XeF₂)Direct electrophilic fluorination is more challenging due to the high reactivity of fluorine. Specialized reagents like Selectfluor are typically required. wikipedia.org

The presence of a halogen at the C5 position not only influences the electronic character of the pyrimidine ring but also serves as a synthetic handle for further modifications, such as cross-coupling reactions, to introduce additional diversity. Studies on related cytosine analogues have shown that 5-halogen substitution can significantly impact molecular interactions. nih.gov For instance, while 5-fluorocytosine (B48100) may be accommodated by certain enzymes, larger halogens like chlorine, bromine, and iodine can introduce steric hindrance that prevents binding. nih.gov

Fusion with Other Heterocyclic Systems (e.g., pyrazoles, pyrrolos, thiophenes)

Fusing a second heterocyclic ring to the pyrimidinone core creates a bicyclic system, significantly increasing structural rigidity and complexity. This approach has been explored to generate novel scaffolds, with pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and thieno[2,3-d]pyrimidines being prominent examples.

Fusion with Pyrazoles:

A notable application of this strategy involves the synthesis of pyrazolopyrimidine derivatives. Research has demonstrated the successful design and synthesis of fused 6-(hydroxymethyl)pyrazolopyrimidine compounds. In one approach, the synthetic pathway begins with the pyrimidinone core and involves building the pyrazole (B372694) ring onto it. This strategy was employed to create novel bicyclic fragments as substitutes for existing motifs in pharmacologically active molecules.

One study detailed the creation of two series of fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives. researchgate.net These compounds, featuring a methyl group or hydrogen at the N-1 position and a methyl group at the C-3 position of the pyrazole moiety, were synthesized to explore their potential as DPP-4 inhibitors. researchgate.netamanote.com The general synthetic scheme involves the condensation of a hydrazine (B178648) derivative with a suitably functionalized pyrimidine precursor.

Fusion with Pyrrolos and Thiophenes:

The construction of pyrrolo[2,3-d]pyrimidines (7-deazapurines) and thieno[2,3-d]pyrimidines often involves multi-step synthetic sequences starting from appropriately substituted pyrimidine precursors.

Pyrrolo[2,3-d]pyrimidines: The synthesis of this fused system typically involves the construction of the pyrrole (B145914) ring onto a pre-existing 5,6-disubstituted pyrimidine. A common method is the Madelung synthesis or related cyclization strategies, which involve intramolecular condensation. For example, a 6-amino-5-(substituted ethyl)pyrimidinone could be cyclized to form the pyrrole ring.

Thieno[2,3-d]pyrimidines: The Gewald reaction is a powerful tool for synthesizing thiophenes fused to other rings. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. To create a thieno[2,3-d]pyrimidine (B153573) system from the target compound, the pyrimidine would first need to be modified to introduce the necessary functional groups at the C5 and C6 positions to facilitate the thiophene (B33073) ring formation.

The table below summarizes representative fused systems and the general synthetic strategies employed.

Table of Fused Heterocyclic Systems:

Fused SystemPrecursor TypeGeneral Synthetic Strategy
Pyrazolo[3,4-d]pyrimidine 6-Hydrazinopyrimidine or 5-aminopyrazoleCondensation with a 1,3-dicarbonyl compound or related electrophile.
Pyrrolo[2,3-d]pyrimidine 5-Substituted-6-aminopyrimidineIntramolecular cyclization (e.g., Madelung or Fischer indole (B1671886) type synthesis).
Thieno[2,3-d]pyrimidine 5-Cyano-6-halopyrimidineGewald reaction or cyclization of a pyrimidine with a thiophene precursor.

Stereochemical Control in Derivatization

Achieving stereochemical control during the derivatization of this compound is crucial when creating chiral molecules, as different stereoisomers can have distinct biological properties. The primary sites for introducing chirality are the hydroxymethyl group at the C4 position and, to a lesser extent, the amino group at C6.

Reactions at the Hydroxymethyl Group:

The hydroxymethyl group is a prochiral center. Reactions that differentiate between its two enantiotopic protons or faces can lead to the formation of a new stereocenter.

Asymmetric Catalysis: The use of chiral catalysts (e.g., enzymes or chiral metal complexes) can facilitate stereoselective transformations. For example, an asymmetric oxidation of the primary alcohol to a chiral sulfoxide, or an asymmetric esterification using a chiral acid, could introduce stereocontrol.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the hydroxymethyl group. This auxiliary then directs the stereochemical outcome of a subsequent reaction at or near this position. After the reaction, the auxiliary is removed, leaving an enantiomerically enriched product.

Derivatization Involving Chiral Reagents:

Another strategy is to use chiral derivatizing agents that react with the amino or hydroxymethyl groups. This creates a mixture of diastereomers that may be separable by standard techniques like chromatography. While this method does not control the initial formation of stereoisomers, it allows for their separation and analysis. For instance, reacting the amino group with a chiral acid chloride (e.g., (S)-naproxen chloride) would produce diastereomeric amides. nih.gov

The principles of asymmetric synthesis are fundamental to achieving stereochemical control. masterorganicchemistry.com While specific documented examples of stereoselective derivatization of this compound are not abundant in the literature, the established methodologies of asymmetric synthesis provide a clear roadmap for how such control could be achieved. rsc.orgnih.gov This includes organocatalysis, transition-metal catalysis, and the use of biocatalysts, all of which are powerful tools for controlling stereochemistry in complex molecule synthesis.

Despite a comprehensive search for spectroscopic and structural data, detailed experimental findings for the chemical compound “this compound” are not available in the public domain through the conducted searches. While information on related pyrimidine derivatives exists, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other compounds.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the spectroscopic and structural elucidation of this compound based on the specified outline. The necessary experimental data for ¹H NMR, ¹³C NMR, two-dimensional NMR, high-resolution mass spectrometry, and vibrational spectroscopy for this specific compound could not be retrieved.

To fulfill the request, access to proprietary research databases, unpublished academic work, or direct experimental analysis of the compound would be necessary.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For a molecule like this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups.

Detailed research on related pyrimidinone derivatives provides insight into the expected spectral features. researchgate.netresearchgate.net The key functional groups in this compound include an amino group (-NH₂), a hydroxyl group (-OH), a secondary amine within the ring (N-H), and a carbonyl group (C=O).

Expected Characteristic IR Absorption Bands:

O-H and N-H Stretching: The hydroxyl (-OH) and amino (-NH₂) groups, along with the ring N-H, will show broad and sharp bands in the high-frequency region of 3200-3500 cm⁻¹. The O-H stretch from the hydroxymethyl group typically appears as a broad band, while N-H stretches of the amino group often appear as two sharp peaks. nih.gov

C=O Stretching: The carbonyl group (C=O) of the pyrimidinone ring is expected to produce a strong, sharp absorption band in the region of 1650-1700 cm⁻¹. nih.govorientjchem.org This band is often one of the most intense in the spectrum.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring typically appear in the 1550-1650 cm⁻¹ region. orientjchem.org

C-O Stretching: The C-O stretching vibration from the hydroxymethyl group is expected to be found in the 1050-1200 cm⁻¹ range.

The following table summarizes the anticipated IR absorption frequencies for the primary functional groups of this compound, based on data from analogous pyrimidine derivatives. researchgate.netresearchgate.netnih.gov

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H StretchAmino (-NH₂) & Ring (-NH-)3200 - 3450Medium to Strong
O-H StretchHydroxyl (-CH₂OH)3200 - 3400Broad, Strong
C=O StretchCarbonyl (Lactam)1650 - 1700Strong
C=N / C=C StretchPyrimidine Ring1550 - 1650Medium to Strong
C-O StretchHydroxymethyl1050 - 1200Strong

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule's electron cloud.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the pyrimidine ring skeleton. researchgate.net

Ring Vibrations: The symmetric "breathing" modes of the pyrimidine ring are often strong and sharp in the Raman spectrum, providing a clear fingerprint for the heterocyclic core. These typically appear in the 800-1600 cm⁻¹ range. researchgate.net

C=C and C=N Bonds: As with IR, the C=C and C=N stretching modes are visible, often with strong intensity.

C=O Bond: The carbonyl stretch is generally weaker in Raman spectra compared to its very strong absorption in IR spectra.

Non-polar Bonds: Raman spectroscopy can be more effective at detecting vibrations of non-polar bonds that are weak or silent in IR.

Quantum chemical calculations and experimental data for related compounds, such as 2-amino-4-hydroxy-6-trifluoromethylpyrimidine, have been used to simulate and assign vibrational frequencies in both IR and Raman spectra, demonstrating the synergy of these techniques. nih.gov

The table below outlines the expected Raman shifts for key vibrations in this compound, based on general data for pyrimidine derivatives. researchgate.netresearchgate.net

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Intensity
Ring Breathing/StretchingPyrimidine Ring800 - 1600Strong
C=N / C=C StretchPyrimidine Ring1550 - 1650Strong
C=O StretchCarbonyl (Lactam)1650 - 1700Weak to Medium
CH₂ Bending/WaggingHydroxymethyl1200 - 1450Medium

X-ray Crystallography for Solid-State Structure Determination

For this compound, which possesses multiple hydrogen bond donors (-NH₂, ring -NH, -OH) and acceptors (C=O, ring nitrogens), extensive hydrogen bonding is expected to be the dominant force in its crystal packing. Studies on a wide range of pyrimidinone derivatives confirm that robust N-H···O hydrogen bonds are a persistent and defining feature of their solid-state structures. acs.org

These hydrogen bonds often lead to the formation of well-defined supramolecular structures, such as:

Dimers: Molecules can pair up through strong, complementary hydrogen bonds, such as the N-H···O interactions between the pyrimidinone rings.

Chains and Ribbons: Dimers or individual molecules can link together into one-dimensional chains.

Sheets: The hydroxymethyl and amino groups can provide additional hydrogen bonding sites, allowing chains to connect into two-dimensional sheets.

The crystal structure of a related compound, 4-Hydroxy-6-methylpyridin-2(1H)-one, shows how N-H···O and O-H···O hydrogen bonds link molecules to form layered structures. researchgate.net It is highly probable that this compound would exhibit similar, if not more complex, hydrogen-bonded networks due to its additional amino group.

The following table presents typical hydrogen bond parameters observed in the crystal structures of related pyrimidinone compounds. acs.orgresearchgate.net

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Angle (°)
N-H···O2.80 - 3.10160 - 180
O-H···O2.70 - 2.90165 - 180
N-H···N2.90 - 3.20150 - 175
O-H···N2.80 - 3.00160 - 180

Research Applications and Future Directions

Role as a Scaffold in Medicinal Chemistry

The structural features of 6-Amino-4-(hydroxymethyl)pyrimidin-2(1H)-one make it an attractive scaffold for the design of new therapeutic agents. The presence of multiple hydrogen bond donors and acceptors, along with sites for chemical modification, allows for the systematic exploration of structure-activity relationships. As previously mentioned, pyrimidinone derivatives have shown potential as DPP-4 inhibitors. rjraap.comnih.gov The hydroxymethyl group of the title compound could potentially interact with specific residues in the active site of target enzymes, leading to enhanced binding affinity and selectivity.

Utility in the Synthesis of Fused Heterocyclic Systems

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. For example, intramolecular cyclization reactions involving the amino and hydroxymethyl groups, or derivatives thereof, could lead to the formation of novel bicyclic and polycyclic structures. These more complex heterocyclic systems could exhibit unique biological properties and are a subject of ongoing interest in chemical biology and drug discovery.

Biological Activity and Mechanistic Studies of 6 Amino 4 Hydroxymethyl Pyrimidin 2 1h One Analogues

Enzyme Inhibition Studies

The structural framework of 6-Amino-4-(hydroxymethyl)pyrimidin-2(1H)-one has proven to be a versatile template for the design of potent and selective enzyme inhibitors. Researchers have successfully modified this core to target enzymes involved in metabolic disorders, cancer, and neurological conditions.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Analogues of this compound have emerged as significant inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme crucial in glucose metabolism and a key target in the management of type 2 diabetes. Research has focused on fused pyrazolopyrimidine derivatives, which incorporate a structure related to the parent compound.

Specifically, β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidines have demonstrated potent DPP-4 inhibition. bohrium.comssrn.com Studies have shown that these compounds can achieve inhibitory concentrations (IC50) as low as 21.4 nM, which is comparable to the well-established DPP-4 inhibitor, Sitagliptin (IC50 = 28 nM). bohrium.comssrn.com The structure-activity relationship studies revealed that compounds with a methyl group or a hydrogen atom at the N-1 position and a methyl substituent at the C-3 position of the pyrazolopyrimidine moiety exhibited the most potent DPP-4 inhibition. bohrium.comssrn.com Furthermore, these analogues displayed satisfactory selectivity over related enzymes like DPP-8 and DPP-9. bohrium.comssrn.com Molecular docking studies have indicated that these compounds can effectively stabilize within the active site of the DPP-4 enzyme, highlighting their potential as lead candidates for novel anti-diabetic agents. ssrn.com

Table 1: DPP-4 Inhibitory Activity of 6-(hydroxymethyl)pyrazolopyrimidine Analogues
Compound AnalogueModificationsDPP-4 IC50 (nM)
β-amino ester fused 6-(hydroxymethyl)pyrazolopyrimidineMethyl group at N-1 and C-3 of pyrazolopyrimidine21.4 - 59.8
β-amino amide fused 6-(hydroxymethyl)pyrazolopyrimidineHydrogen at N-1 and methyl group at C-3 of pyrazolopyrimidine21.4 - 59.8
Sitagliptin (Reference)-28

Kinase Inhibition (e.g., EGFR, VEGFR-2, FGFR4)

The aminopyrimidine core is a well-established scaffold for the development of kinase inhibitors, which are pivotal in cancer therapy due to their role in cell signaling pathways. Analogues of this compound have been investigated for their ability to inhibit various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Fibroblast Growth Factor Receptor 4 (FGFR4).

A series of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives have been designed and synthesized as selective inhibitors of FGFR4, a key driver in hepatocellular carcinoma. researchgate.net One of the standout compounds from this series, designated as compound 6O, demonstrated excellent selective inhibitory activity against FGFR4 over other FGFR subtypes (FGFR1-3). researchgate.net Molecular docking studies revealed that the dimethyl groups on the pyrimidine (B1678525) ring of compound 6O play a crucial role in its selectivity by sterically hindering the formation of a covalent bond with cysteine residues present in the hinge region of FGFR1-3, a bond that is critical for the inhibitory action of some non-selective inhibitors. researchgate.net The smaller fluorine atom on the dimethoxyphenyl ring of compound 6O allows for an optimal conformation for strong binding interactions within the FGFR4 active site. researchgate.net

In the context of non-small cell lung cancer (NSCLC), where resistance to EGFR inhibitors can be driven by the activation of the FGF2-FGFR1 pathway, researchers have developed 4,6-pyrimidinediamine derivatives as dual inhibitors of both EGFR and FGFR. researchgate.net One such compound, BZF 2, emerged from a screening of 33 derivatives and was identified as a highly selective and potent dual inhibitor. researchgate.net In NSCLC cell lines with an active FGF2-FGFR1 autocrine loop, BZF 2 significantly inhibited cell proliferation, with IC50 values of 2.11 μM and 0.93 μM in H226 and HCC827 GR cells, respectively. researchgate.net This dual inhibitory action offers a promising strategy to overcome acquired resistance to EGFR-targeted therapies.

Table 2: Kinase Inhibitory Activity of Aminopyrimidine Analogues
Compound AnalogueTarget KinaseKey Findings
2-amino-4,6-dimethylpyrimidin-5-ol (Compound 6O)FGFR4Exhibited high selectivity for FGFR4 over FGFR1-3.
4,6-pyrimidinediamine (BZF 2)EGFR/FGFR1Potent dual inhibitor with IC50 values of 2.11 μM (H226 cells) and 0.93 μM (HCC827 GR cells).

Folate-Dependent Enzyme Inhibition (e.g., DHFR, TSase, GARFTase, AICARFTase)

Folate-dependent enzymes are critical for the synthesis of nucleotides and amino acids, making them prime targets for anticancer and antimicrobial agents. Analogues of this compound have been explored as inhibitors of key enzymes in this pathway, such as Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TSase).

A notable study focused on 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines as potent dual inhibitors of human TSase and DHFR. ssrn.com One classical analogue, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (compound 4), was identified as the most potent dual inhibitor of both human TSase (IC50 = 40 nM) and human DHFR (IC50 = 20 nM) reported to date. ssrn.com Among the nonclassical analogues, the 4-nitrophenyl derivative (compound 7) also demonstrated potent dual inhibitory activity against human TSase (IC50 = 0.11 μM) and human DHFR (IC50 = 0.56 μM). ssrn.com These findings underscore the potential of the 2-amino-4-oxopyrimidine scaffold in designing dual-target antifolates.

Table 3: Folate-Dependent Enzyme Inhibitory Activity of Thieno[2,3-d]pyrimidine (B153573) Analogues
Compound AnalogueTarget EnzymeIC50
N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acidHuman TSase40 nM
Human DHFR20 nM
4-nitrophenyl substituted thieno[2,3-d]pyrimidineHuman TSase0.11 μM
Human DHFR0.56 μM

Acetylcholinesterase (AChE) Inhibition

Inhibitors of Acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, are a mainstay in the symptomatic treatment of Alzheimer's disease. The pyrimidinone and aminopyrimidine moieties have been incorporated into novel compounds designed to inhibit AChE.

One study detailed the design and synthesis of a novel series of pyrimidinone derivatives as AChE inhibitors. bohrium.comssrn.com Among these, compound 10q was identified as a potent and selective AChE inhibitor with an IC50 value of 0.88 μM, which was more potent than the reference drug Huperzine-A. bohrium.com This compound showed weak inhibition of butyrylcholinesterase (BuChE) with an IC50 of 10.0 μM, indicating its selectivity for AChE. bohrium.com Molecular docking and enzymatic kinetic studies revealed a mixed inhibition mode, suggesting that the compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. bohrium.com

In another investigation, a series of 2-aminopyrimidine (B69317) derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. acs.org The most potent inhibitor of AChE from this series was compound 9, which exhibited a Ki value of 0.312 μM. acs.org These compounds were designed as dual binding site inhibitors, featuring two aromatic moieties separated by a flexible linker to interact with both the CAS and PAS of AChE. acs.orgacs.org

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Pyrimidinone and Aminopyrimidine Analogues
Compound AnalogueEnzymeInhibitory Concentration
Pyrimidinone derivative (10q)AChEIC50 = 0.88 μM
BuChEIC50 = 10.0 μM
2-Aminopyrimidine derivative (9)AChEKi = 0.312 μM

Antimicrobial Activity Investigations

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. The pyrimidine core, present in the building blocks of DNA and RNA, is an attractive scaffold for the development of new antibacterial drugs.

Antibacterial Potency Evaluation

Several studies have highlighted the antibacterial potential of dihydropyrimidinone (DHPM) derivatives, which are structurally related to this compound. These compounds have shown activity against a range of bacteria, including multidrug-resistant strains.

In one study, synthesized DHPMs exhibited antimicrobial activity against Gram-positive cocci with Minimum Inhibitory Concentrations (MICs) ranging from 0.16 to 80 μg/mL and against Gram-negative bacilli with MICs between 23.2 and 80 μg/mL. acs.org Another investigation into 3,4-dihydropyrimidin-2-(1H)-ones found that certain synthesized compounds possessed antibacterial efficacy. rsc.org Similarly, some N-substituted 4-aminocoumarins, which can be considered bioisosteres of pyrimidinones (B12756618), have also demonstrated antimicrobial activity. nih.gov Furthermore, a series of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives were synthesized, and the majority of these compounds exhibited both antibacterial and antifungal activities. Notably, two phthalimidopyridine derivatives showed effects comparable to well-known antibacterial and antifungal agents.

These findings collectively suggest that the pyrimidine and related heterocyclic frameworks are promising starting points for the development of new classes of antibacterial agents.

Table 5: Antibacterial Activity of Dihydropyrimidinone (DHPM) Analogues
Compound AnalogueBacterial TypeMinimum Inhibitory Concentration (MIC)
Dihydropyrimidinones (DHPMs)Gram-positive cocci0.16 - 80 μg/mL
Gram-negative bacilli23.2 - 80 μg/mL

Antifungal Activity Assessment

The antifungal potential of pyrimidine analogues has been investigated against various phytopathogenic fungi. These compounds are of interest in agriculture for the development of new fungicides to combat crop diseases.

A study on novel pyrimidine derivatives containing an amide moiety demonstrated their in vitro antifungal activities against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. frontiersin.org Notably, compounds 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide showed a 100% inhibition rate against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil (85.1%). frontiersin.org Specifically, the latter compound exhibited an EC50 value of 10.5 μg/ml against Phomopsis sp., significantly better than Pyrimethanil (32.1 μg/ml). frontiersin.org

Another class of related compounds, 6‐trifluoromethylpyrazolo[3,4‐d]pyrimidin‐4(5H)‐thiones, were tested in vitro against a variety of phytopathogenic fungi. Several of these compounds showed EC50 and MIC values comparable or superior to commercial fungicides in controlling Sclerotinia minor, Corticium solani, and Phytium ultimum. unife.it

Furthermore, a series of 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a] pyrimidines were screened for their antifungal performance. amazonaws.com A compound bearing a 4-trifluoromethyl unit on the 6-phenyl group demonstrated significant inhibition of A. solani with an IC50 of 17.11±0.41 μg/mL, outperforming the control, hymexazol (B17089) (IC50 > 50μg/mL). amazonaws.com

Table 1: Antifungal Activity of Pyrimidine Analogues
Compound/Analogue ClassFungal SpeciesActivity MetricResultReference
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamidePhomopsis sp.EC5010.5 µg/ml frontiersin.org
6‐Trifluoromethylpyrazolo[3,4‐d]pyrimidin‐4(5H)‐thionesSclerotinia minor, Corticium solani, Phytium ultimumEC50/MICComparable or superior to commercial fungicides unife.it
6,7-diarylpyrazolo[1,5-a] pyrimidine (with 4-trifluoromethyl group)A. solaniIC5017.11±0.41 μg/mL amazonaws.com

Antiviral Efficacy Studies (e.g., anti-HIV, anti-HBV)

The structural similarity of pyrimidine derivatives to nucleobases makes them prime candidates for the development of antiviral agents, particularly those targeting viral polymerases. Research has focused on their efficacy against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).

A unique series of "unnatural" l-nucleosides, which are pyrimidine analogues, have been found to inhibit HBV replication. nih.gov Specifically, β-l-2′-deoxycytidine, β-l-thymidine, and β-l-2′-deoxyadenosine demonstrated potent, selective, and specific antiviral activity against HBV. nih.gov The mechanism is believed to involve the 3′-OH group of the β-l-2′-deoxyribose moiety, which confers specific anti-hepadnavirus activity, possibly through interaction with the HBV DNA polymerase. nih.gov

Furthermore, several drugs have been developed with dual activity against both HBV and HIV. nih.gov These include nucleoside reverse transcriptase inhibitors which are structurally related to pyrimidine bases. For instance, Emtricitabine, a pyrimidine analogue, is used in the treatment of HIV-1 and HBV infections. nih.gov Another compound, CMX157, a prodrug of Tenofovir, has shown potent antiviral activity against both HIV and HBV in vitro. nih.gov

Cyclophilin inhibitors, such as CRV431, have also demonstrated broad-spectrum antiviral activity, including against HIV and HBV, by disrupting the interactions between cyclophilin A and viral proteins. nih.gov

Antiproliferative and Anticancer Mechanism Investigations

The potential of pyrimidine analogues as anticancer agents has been a significant area of research. These investigations have focused on their ability to inhibit the growth of cancer cells and the molecular mechanisms underlying these effects.

A variety of pyrimidine analogues have been synthesized and evaluated for their antiproliferative activity against numerous human cancer cell lines.

For example, novel 6-amino-5-cyano-2-thiopyrimidine derivatives were synthesized and showed potent anticancer activity against leukemia cell lines. nih.gov One of the most active derivatives exhibited IC50 values ranging from 1.42 to 6.52 µM across all tested cancer cell lines. nih.gov Another study on 2-aminopyrimidine derivatives identified a compound with significant cytotoxic activity against the SW480 cancer cell line, with an IC50 value of 11.08 µM. nih.gov

In a separate study, a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, which can be considered complex analogues, were found to have extremely high cytotoxicity against a panel of human tumor cell lines, with GI50 values in the nanomolar range. researchgate.net The most potent compound, which included a 2-chloroquinazoline (B1345744) moiety, had GI50 values ranging from 1.5 to 1.7 nM. researchgate.net

The nicotinamide (B372718) analogue 6-aminonicotinamide (B1662401) has been shown to sensitize human tumor cell lines to cisplatin (B142131). nih.gov Pretreatment with this compound resulted in significant decreases in the dose of cisplatin required to reduce colony formation by 90% in K562 leukemia cells, A549 non-small cell lung cancer cells, and T98G glioblastoma cells. nih.gov

Table 2: Antiproliferative Activity of Pyrimidine Analogues
Compound/Analogue ClassCancer Cell LineActivity MetricResultReference
6-amino-5-cyano-2-thiopyrimidine derivativeLeukemia cell linesIC501.42 - 6.52 µM nih.gov
2-aminopyrimidine derivativeSW480IC5011.08 µM nih.gov
N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivative (with 2-chloroquinazoline)Various human tumor cell linesGI501.5 - 1.7 nM researchgate.net

A primary mechanism by which pyrimidine analogues exert their anticancer effects is through the induction of apoptosis, or programmed cell death.

Studies on 6-amino-5-cyano-2-thiopyrimidine derivatives have shown that their cytotoxicity is mediated through the induction of apoptosis. nih.gov Similarly, a 2-aminopyrimidine derivative was found to trigger apoptosis by upregulating pro-apoptotic proteins like Bax, Ikb-α, and cleaved PARP, while downregulating the anti-apoptotic protein Bcl-2. nih.gov

Research on novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones as dual inhibitors of BRD4 and PLK1 also highlighted apoptosis induction as a key mechanism. nih.gov One particularly active compound was shown to cause a significant increase in the late apoptotic stage in MDA-MB-231 breast cancer cells. nih.gov This was accompanied by an increase in early and total apoptosis. nih.gov

In addition to apoptosis, pyrimidine analogues can inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints.

The inhibition of cyclin-dependent kinases (CDKs) is a crucial aspect of tumor cell biology, as these enzymes drive cell proliferation. nih.gov Specific pyridopyrimidines, which are CDK inhibitors, have been shown to cause cell cycle arrest. nih.gov One such inhibitor was effective in maintaining cell cycle arrest in a leukemic and a breast cancer cell line, even when these cells overexpressed oncogenes like Bcl-2 or cyclin D1. nih.gov

Studies on 6-amino-5-cyano-2-thiopyrimidine derivatives have demonstrated that they can induce cell cycle arrest at the G2/M phase. nih.gov This was also observed with a 2-aminopyrimidine derivative. nih.gov Furthermore, some cyanopyrimidine derivatives have been found to induce cell cycle arrest in the S phase in MCF-7 breast cancer cells. mdpi.com

The generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress is another mechanism by which some anticancer agents, including pyrimidine analogues, can exert their therapeutic effects. nih.gov

Elevated levels of ROS have been detected in almost all cancers, and while cancer cells have mechanisms to detoxify ROS, they are also more vulnerable to further increases in oxidative stress. nih.gov The generation of ROS can be exploited therapeutically to induce cancer cell death. nih.gov

While direct studies on this compound analogues and oxidative stress are limited, the broader class of compounds that generate ROS is being explored for cancer therapy. nih.gov The therapeutic potential of exploiting ROS is a re-emerging area of interest with the development of new agents that can modulate the redox balance in cancer cells. nih.gov

Computational and Theoretical Investigations of 6 Amino 4 Hydroxymethyl Pyrimidin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties of a molecule. These methods, particularly those based on Density Functional Theory, offer deep insights into molecular geometry, orbital energies, and charge distribution.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov DFT calculations are commonly used to determine the energies of these frontier orbitals. rsc.orgresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Pyrimidine (B1678525) Derivatives This table presents typical data obtained from DFT calculations for pyrimidine-based compounds to illustrate the concepts of FMO analysis.

Parameter Description Representative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.5
ΔE (Gap) Energy gap (ELUMO - EHOMO) 4.0 to 5.5

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in laser technology and optical communications. jhuapl.eduresearchgate.net Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). rsc.orgresearchgate.net Molecules with large hyperpolarizability values, often resulting from significant intramolecular charge transfer from donor to acceptor groups, are considered promising candidates for NLO applications. Theoretical calculations can therefore efficiently screen compounds like 6-Amino-4-(hydroxymethyl)pyrimidin-2(1H)-one for their potential NLO activity. researchgate.net

Table 2: Illustrative Non-Linear Optical (NLO) Parameters This table shows typical parameters calculated to predict the NLO response of organic molecules.

Parameter Description
Dipole Moment (μ) Measures the overall polarity of the molecule.
Polarizability (α) Describes the ease with which the electron cloud can be distorted by an electric field.
First Hyperpolarizability (β) Quantifies the second-order NLO response.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are computational techniques that explore the behavior and interactions of molecules on an atomic level, providing insights that are often inaccessible through experimental methods alone.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. remedypublications.commdpi.com This technique is fundamental in drug discovery for identifying potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a biological target. nih.govresearchgate.net

For pyrimidine derivatives, docking studies have been widely used to investigate their potential as inhibitors for various enzymes, such as kinases and viral proteases. rsc.orgrsc.org The simulation calculates a docking score, representing the binding energy, and reveals key intermolecular interactions like hydrogen bonds and hydrophobic contacts with crucial amino acid residues in the protein's active site. nih.govmdpi.com These insights help to understand the structural basis of a compound's biological activity and guide the design of more potent derivatives. nih.gov

Table 3: Example Molecular Docking Results for Pyrimidine Scaffolds Against a Protein Target This table illustrates the typical output of a molecular docking study, showing binding affinity and key interactions for hypothetical ligands.

Compound Binding Energy (kcal/mol) Key Interacting Residues Types of Interactions
Ligand A -8.9 Cys502, Leu553 Hydrogen Bond, Hydrophobic
Ligand B -8.1 Asn142, His41, Glu166 Hydrogen Bond, Pi-Alkyl
Ligand C -7.5 Asp766, Gly863 Hydrogen Bond

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Prediction of Reactivity Spots and Chemical Rates

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Structure Activity Relationship Sar Studies for 6 Amino 4 Hydroxymethyl Pyrimidin 2 1h One Derivatives

Impact of Substituent Nature and Position on Biological Activity

The biological activity of pyrimidine (B1678525) derivatives is profoundly influenced by the nature and position of various substituents on the heterocyclic ring. researchgate.net Research on a wide array of pyrimidine-based compounds has demonstrated that even subtle changes to the substitution pattern can lead to significant variations in pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.gov

In studies of related 2-aminopyrimidine (B69317) derivatives, the introduction of different aryl groups at the 4-position has been shown to modulate anticancer activity. For instance, in a series of ursolic acid derivatives bearing a 2-amino-4-aryl-pyrimidine moiety, the nature of the substituent on the aryl ring was critical for cytotoxicity against cancer cell lines. A derivative with a 4-fluorophenyl group at the 4-position of the pyrimidine ring exhibited potent activity against MCF-7 and HeLa cells. rsc.org This suggests that electron-withdrawing groups on an aryl substituent at this position can be favorable for certain biological activities.

Furthermore, investigations into 2,4,6-trisubstituted pyrimidines have highlighted the importance of the substituent at the 6-position. In a study on pyrimidine derivatives as potential antioxidant and anticancer agents, the nature of the group at the 6-position influenced the compound's ability to inhibit lipid peroxidation. nih.gov

While direct data on 6-Amino-4-(hydroxymethyl)pyrimidin-2(1H)-one is scarce, a study on the closely related fused pyrazolopyrimidine bicyclic system provides valuable insights. In a series of 6-(hydroxymethyl)pyrazolopyrimidine derivatives designed as DPP-4 inhibitors, substitutions at other positions of the bicyclic system significantly impacted their inhibitory potency. For example, compounds with a methyl group at the C-3 position of the pyrazolopyrimidine moiety showed potent DPP-4 inhibition. nih.govrjraap.com

The following table, adapted from studies on analogous pyrimidine derivatives, illustrates the impact of substituents on biological activity.

Compound ID Core Structure R1 (Position 4) R2 (Other Positions) Biological Activity (IC50/EC50) Target
A 2-Aminopyrimidine4-FluorophenylUrsolic acid conjugate0.48 µMMCF-7 cells
B 2-AminopyrimidinePhenylUrsolic acid conjugate>10 µMMCF-7 cells
C 6-(hydroxymethyl)pyrazolopyrimidine-C-3 Methyl21.4 nMDPP-4
D 6-(hydroxymethyl)pyrazolopyrimidine-C-3 Hydrogen59.8 nMDPP-4

This table is illustrative and compiled from data on related pyrimidine and pyrazolopyrimidine structures to demonstrate SAR principles.

Influence of Stereochemistry on Biological Efficacy

Stereochemistry is a critical determinant of the biological activity of chiral compounds, as enantiomers can exhibit different pharmacological and toxicological profiles. This is due to the three-dimensional nature of drug-target interactions, where a precise spatial arrangement of functional groups is often required for optimal binding.

Chiral centers could be introduced into derivatives of this compound through various modifications, such as the introduction of chiral substituents at the amino group or modifications of the hydroxymethyl group. It is anticipated that the different stereoisomers would interact differently with their biological targets, leading to variations in potency and selectivity.

Correlation between Electronic Properties and Pharmacological Response

A study on the electrophilic nitrosation of 4,6-disubstituted pyrimidine derivatives revealed a complex interplay between the electronic nature of the substituents at the C-4 and C-6 positions and their reactivity. csu.edu.au The presence of an aryl group or two alkyl groups on an amino moiety was found to impede the reaction, demonstrating the influence of electronic and steric effects. csu.edu.au

In the context of QSAR studies on pyrimidine derivatives, electronic descriptors are often found to be important variables in the developed models. For example, in a QSAR study of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, various electronic and topological descriptors were used to build predictive models. nih.gov This indicates that properties like charge distribution and polarizability are key to the biological activity of pyrimidine-based compounds.

While a direct correlation for this compound derivatives is not established, it is reasonable to infer that the electronic nature of any introduced substituents would modulate the electron density of the pyrimidinone ring system, thereby influencing its interactions with target proteins.

Development of SAR Models for Targeted Biological Pathways

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the molecular features that are important for a particular biological response.

Several QSAR studies have been conducted on various classes of pyrimidine derivatives, targeting a range of biological pathways. For instance, QSAR models have been developed for amino-pyrimidine derivatives as Mycobacterium tuberculosis protein kinase B inhibitors, where a multiple linear regression (MLR) model showed a good correlation between the descriptors and the inhibitory activity. researchgate.net Another study focused on 2-aminopyrimidine derivatives as FLT3 kinase inhibitors, employing both 2D-QSAR and 3D-QSAR approaches to understand the structural requirements for higher biological activity. amazonaws.com

While no specific QSAR models for 6-Amino-4-(hydroxymethyl)pyrimidin-2(H)-one derivatives were identified in the reviewed literature, the methodologies applied to other pyrimidine scaffolds could be readily adapted. The development of a QSAR model for this class of compounds would involve synthesizing a series of derivatives with diverse substituents, evaluating their biological activity in a specific assay, calculating a range of molecular descriptors (e.g., steric, electronic, hydrophobic), and then using statistical methods to build a predictive model. Such a model would be invaluable for guiding the design of more potent and selective analogues.

Role of 6 Amino 4 Hydroxymethyl Pyrimidin 2 1h One As a Chemical Synthon and Lead Compound

Building Block for Complex Heterocyclic Architectures

The strategic placement of reactive functional groups on the pyrimidine (B1678525) ring of 6-Amino-4-(hydroxymethyl)pyrimidin-2(1H)-one makes it an ideal starting material for the synthesis of various fused heterocyclic systems. The amino group at the 6-position, being ortho to a ring nitrogen, is particularly reactive and serves as a key handle for annulation reactions.

One of the most common applications of 6-aminopyrimidine derivatives is in the construction of pyrido[2,3-d]pyrimidines , a class of compounds with significant biological activities. This is typically achieved through condensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents. The amino group of the pyrimidine acts as a nucleophile, attacking one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the fused pyridine (B92270) ring. While specific examples utilizing this compound are not extensively documented in readily available literature, the reactivity of the closely related 6-aminouracil (B15529) derivatives provides a strong precedent for its utility in such transformations.

For instance, the reaction of 6-aminouracil with various dicarbonyl compounds leads to the formation of a diverse range of substituted pyrido[2,3-d]pyrimidines. jocpr.commdpi.com The hydroxymethyl group at the 4-position of the target compound can be expected to influence the reaction's regioselectivity and can also serve as a point for further functionalization in the resulting fused system.

Similarly, this compound can be envisioned as a precursor for the synthesis of pyrimido[4,5-d]pyrimidines . These fused systems are often constructed by reacting a 6-aminopyrimidine with a pyrimidine-based electrophile or through a multi-component reaction. rsc.orgresearchgate.net The amino group facilitates the initial condensation, leading to the formation of the second pyrimidine ring.

The versatility of this synthon is further highlighted by its potential to participate in cyclocondensation reactions with a variety of other reagents to yield a wide array of fused heterocycles as shown in the table below with related compounds.

Starting PyrimidineReagentFused Heterocyclic Product
6-AminouracilMalononitrile, Aromatic AldehydePyrido[2,3-d]pyrimidine
6-Amino-1,3-dimethyluracilDimethylformamide dimethyl acetalPyrimido[4,5-d]pyrimidine
6-AminouracilIsothiocyanatesThiazolo[4,5-d]pyrimidine

Precursor for Nucleobase Analogues

The structural resemblance of this compound to the natural pyrimidine bases, cytosine and uracil, makes it an excellent precursor for the synthesis of modified nucleobases and their corresponding nucleoside analogues. These analogues are of significant interest in medicinal chemistry, particularly in the development of antiviral and anticancer agents. mdpi.comnih.gov

The synthesis of nucleoside analogues typically involves the glycosylation of the heterocyclic base. The pyrimidinone ring of this compound can be coupled with a protected sugar moiety, such as a ribose or deoxyribose derivative, to form the desired N-glycosidic bond. nih.govrsc.org The hydroxymethyl group at the 4-position offers a site for further chemical modification, allowing for the creation of a diverse library of nucleoside analogues with potentially unique biological activities.

These modifications can be designed to enhance the compound's metabolic stability, alter its mechanism of action, or improve its selectivity for viral or cancer-specific enzymes over host enzymes. nih.govillinois.edu For example, modifications at the C4-hydroxymethyl position could influence the binding affinity of the nucleoside analogue to viral polymerases or reverse transcriptases.

Furthermore, the amino group at the 6-position can be diazotized and replaced with other functional groups, providing another avenue for structural diversification. The synthesis of various 6-aza-pyrimidine nucleosides has been reported to exhibit antiviral activities. rsc.orgresearchgate.net

Pyrimidine PrecursorModification StrategyResulting Nucleoside Analogue ClassPotential Therapeutic Application
6-Aminouracil derivativeGlycosylation with protected riboseModified Uridine AnaloguesAntiviral
5-FluorouracilGlycosylation with deoxyriboseFloxuridineAnticancer
6-AzauracilGlycosylation and further modification6-Azauridine analoguesAntiviral, Anticancer

Scaffold for Drug Discovery and Development Initiatives

The inherent structural features of this compound make it an attractive scaffold for the design and synthesis of novel therapeutic agents. A scaffold in medicinal chemistry provides the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening.

A notable example of the utility of a related scaffold is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.govrjraap.com Fused pyrazolopyrimidine derivatives, which can be conceptually derived from pyrimidine precursors, have shown significant DPP-4 inhibitory activity. nih.govrjraap.com These compounds are being investigated for the treatment of type 2 diabetes. The pyrazolopyrimidine core acts as the central scaffold, and modifications to the substituents, including those at positions analogous to the 4- and 6-positions of the starting pyrimidine, have been shown to significantly impact potency and selectivity. nih.gov For instance, derivatives of 6-(hydroxymethyl)pyrazolopyrimidine have been synthesized and evaluated as DPP-4 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.govrjraap.com

The pyrimidine core is also a prevalent feature in many kinase inhibitors. nih.govresearchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in cancer and inflammatory diseases. The 6-aminopyrimidine scaffold can be elaborated to interact with the ATP-binding site of various kinases. The hydroxymethyl group of this compound can be used to introduce substituents that can form key hydrogen bonding interactions within the kinase active site, thereby enhancing inhibitory activity and selectivity.

The potential of this scaffold extends to other therapeutic areas as well. The diverse reactivity of the functional groups allows for the generation of a wide range of derivatives that can be screened against various biological targets.

Scaffold/Core StructureTherapeutic TargetExample of Investigated Activity
PyrazolopyrimidineDipeptidyl Peptidase-4 (DPP-4)Inhibition for Type 2 Diabetes treatment nih.govrjraap.com
6-AminopyrimidineVarious Kinases (e.g., GSK-3β)Inhibition for potential cancer and neurological disorder treatments nih.govresearchgate.net
Pyrido[2,3-d]pyrimidineVarious enzymes and receptorsAntimicrobial, Anticancer activities nih.govrsc.org

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel, Highly Selective Analogues

The development of new chemical entities derived from 6-Amino-4-(hydroxymethyl)pyrimidin-2(1H)-one is a promising avenue for identifying compounds with enhanced potency and selectivity. Synthetic strategies can be broadly categorized by modifications to the pyrimidine (B1678525) core and derivatization of its substituents.

Research into related pyrimidine structures has demonstrated the feasibility of various synthetic modifications. For instance, methods have been developed for the synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones, which involves the cycloaddition of pyrimidinones (B12756618) containing alkyne functions with different azides. nih.gov This highlights the potential for introducing diverse substituents at the N-1 and C-4 positions of the pyrimidine ring to modulate biological activity.

Another successful approach involves fusing the pyrimidine ring with other heterocyclic systems. Two series of fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives were designed as novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors. nih.govrjraap.comvietnamjournal.ru This strategy of creating bicyclic fragments can lead to compounds with significant inhibitory potency and selectivity against specific enzyme targets. nih.govrjraap.comvietnamjournal.ru The table below summarizes key findings from this research.

Compound SeriesTargetKey Findings
β-Amino esters and amides fused 6-(hydroxymethyl)pyrazolopyrimidineDPP-4Showed potent DPP-4 inhibition (IC50 = 21.4-59.8 nM) with satisfactory selectivity over DPP-8 and DPP-9. nih.govrjraap.comvietnamjournal.ru
6-substituted thieno[2,3-d]pyrimidinesFolate Pathway EnzymesDemonstrated potent inhibition of GARFTase and identified as selective agents for cells expressing folate receptors. nih.gov
1H-pyrazolo[3,4-d]pyrimidin-6-amino derivativesJanus kinase 3 (JAK3)Identified potent and selective JAK3 inhibitors with therapeutic potential in rheumatoid arthritis. nih.gov

Furthermore, the synthesis of 4,6-diarylpyrimidines has been explored for potential anticancer activity, indicating that introducing aryl groups can be a viable strategy for targeting kinases involved in cancer development, such as phosphoinositide-3-kinase (PI3K). nih.gov The exploration of these and other synthetic routes, including microwave-assisted reactions for nucleophilic substitution, will be crucial in generating a diverse library of analogues for biological screening. mdpi.comresearchgate.net

Advanced Mechanistic Elucidation at the Molecular Level

A fundamental understanding of how novel analogues of this compound interact with their biological targets is essential for rational drug design. Future research should employ a combination of computational and experimental techniques to elucidate these mechanisms at an atomic level.

Computational Modeling: Molecular docking studies have proven invaluable in predicting the binding modes of pyrimidine derivatives. For example, docking results for a fused 6-(hydroxymethyl)pyrazolopyrimidine derivative revealed how the compound was stabilized at the active site of DPP-4, providing a basis for its inhibitory activity. nih.govrjraap.com Similar in silico approaches can be used to screen virtual libraries of novel analogues against various targets, prioritizing compounds with the most favorable predicted binding energies and interaction profiles. Molecular modeling has also been used to understand how pyridin-2(1H)-one hybrids act as non-nucleoside inhibitors of HIV-1 reverse transcriptase. researchgate.net

Biophysical Techniques: To validate computational predictions and gain precise structural information, biophysical methods are indispensable. X-ray crystallography, for instance, has been used to obtain the structures of 6-substituted thieno[2,3-d]pyrimidine (B153573) compounds in complex with human glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase). nih.gov These high-resolution structures provide definitive evidence of binding orientation and key molecular interactions, such as hydrogen bonds and hydrophobic contacts, which are critical for structure-activity relationship (SAR) studies and the design of next-generation inhibitors.

By combining predictive computational models with empirical structural data, researchers can achieve a detailed mechanistic understanding that guides the iterative process of lead optimization, leading to the development of more potent and target-selective compounds.

Integration of Multi-Omics Data in Biological Assessments

To fully comprehend the biological impact of novel pyrimidine derivatives, future studies must move beyond single-endpoint assays and embrace a systems-level perspective. The integration of multiple "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of a compound's effects on cellular pathways and networks. mdpi.com

A multi-omics approach can reveal not only the primary target of a drug but also its off-target effects and downstream consequences. For example, targeted metabolomics and metabolite rescue experiments were instrumental in identifying the intracellular targets of thieno[2,3-d]pyrimidine antifolates, confirming that they inhibit de novo purine (B94841) biosynthesis and mitochondrial one-carbon metabolism. nih.gov

Future biological assessments of this compound analogues could employ a similar strategy. An integrative multi-omics analysis, similar to methodologies used in cancer research, could involve: nih.gov

Transcriptomics (RNA-Seq): To identify genes whose expression is significantly altered following treatment with a compound, revealing affected signaling pathways.

Proteomics: To quantify changes in protein levels and post-translational modifications, providing insights into the functional consequences of altered gene expression.

Metabolomics: To measure fluctuations in endogenous metabolites, which can pinpoint the specific metabolic pathways being modulated by the compound.

By integrating these datasets, researchers can construct comprehensive models of a compound's mechanism of action, identify potential biomarkers for efficacy, and anticipate mechanisms of drug resistance. mdpi.comnih.gov

Exploration of New Therapeutic Targets

The inherent versatility of the pyrimidine scaffold suggests that derivatives of this compound may have therapeutic potential across a wide range of diseases. The existing literature on related compounds reveals a diverse array of biological activities, providing a strong rationale for screening new analogues against various molecular targets.

The pyrimidine core is a privileged structure for targeting protein kinases. Derivatives have been developed as potent and selective inhibitors of several kinases, including:

Janus kinase 3 (JAK3): Implicated in autoimmune disorders such as rheumatoid arthritis. nih.gov

Bruton's tyrosine kinase (Btk): A target for autoimmune diseases and certain cancers. google.com

Phosphoinositide-3-kinase (PI3K): A crucial enzyme in cancer cell growth and survival. nih.gov

Beyond kinases, pyrimidine-based compounds have been successfully designed to inhibit other enzyme classes. As previously mentioned, fused pyrazolopyrimidine derivatives are effective DPP-4 inhibitors for the treatment of type 2 diabetes. nih.govrjraap.com Other studies have identified pyrimidine derivatives with antimicrobial and antiviral properties. researchgate.netimpactfactor.orgresearchgate.net

The table below summarizes the diverse therapeutic targets identified for various pyrimidine-based scaffolds, suggesting potential areas of exploration for new analogues.

Therapeutic Target ClassSpecific Target ExampleAssociated Disease Area
Protein KinasesJAK3, Btk, PI3KAutoimmune Disorders, Cancer
Metabolic EnzymesDPP-4, GARFTase, SHMT2Diabetes, Cancer
Viral EnzymesHIV Reverse TranscriptaseInfectious Disease (HIV)

Future research should involve systematic screening of novel this compound derivatives against a broad panel of therapeutic targets. This unbiased approach could uncover entirely new applications for this compound class, expanding their therapeutic utility into unexplored areas of medicine.

Q & A

Basic Research Questions

What are the established synthetic routes for 6-Amino-4-(hydroxymethyl)pyrimidin-2(1H)-one?

The synthesis typically involves one-pot multicomponent reactions or reductive amination strategies. For example:

  • Stepwise condensation : Reacting aminopyrimidine precursors with hydroxymethylating agents (e.g., formaldehyde derivatives) under controlled pH (6–7) and inert atmospheres (argon/nitrogen) to avoid side reactions .
  • Reductive amination : Sodium cyanoborohydride (NaBH3CN) in dry methanol is used to reduce imine intermediates formed between aldehyde-containing pyrimidines and amines. Reaction conditions require strict pH control (buffered to ~6) and exclusion of moisture .
  • Oxidation optimization : Dess-Martin periodinane (DMP) in aqueous conditions efficiently oxidizes alcohol intermediates to hydroxymethyl derivatives, achieving yields >90% .

Key Validation : Monitor reaction progress via TLC and confirm purity through melting point analysis (>300°C decomposition observed in related pyrimidinones) .

What analytical methods are critical for characterizing this compound?

Standard characterization includes:

Method Parameters Example Data Reference
IR Spectroscopy C=O stretch (~1650–1700 cm⁻¹), N-H bend (~1600 cm⁻¹)Matches theoretical enamine-imino tautomerism
NMR ¹H NMR: Hydroxymethyl proton at δ 4.2–4.5 ppm; ¹³C NMR: Carbonyl at δ 165–170 ppmAssignments must align with computational models
X-ray Diffraction Hydrogen-bonded networks (N–H⋯O, O–H⋯OClO4), π-π stacking (3.7–3.8 Å face-to-face distances)Resolves tautomeric forms and crystallinity
Melting Point Decomposition >300°C (common in pyrimidinones)Indicates thermal stability

What biological activities are associated with this compound?

While direct bioactivity data for this specific compound is limited, structurally related pyrimidinones exhibit:

  • Antimicrobial properties : Analogues with hydroxymethyl groups show activity against Gram-positive bacteria (MIC ~10–50 µg/mL) via dihydrofolate reductase inhibition .
  • Anticancer potential : Pyrimidinone derivatives interfere with nucleotide biosynthesis pathways in vitro .
    Validation : Perform comparative assays (e.g., MIC tests, enzyme inhibition) against reference drugs like trimethoprim .

Advanced Research Questions

How can contradictions in spectroscopic data (e.g., NMR/IR) be resolved?

Discrepancies often arise from tautomerism or solvent effects :

  • Tautomer equilibria : Use variable-temperature NMR (VT-NMR) to observe enamine-imino shifts. For example, hydroxymethyl protons may split into multiple signals at low temperatures .
  • Solvent standardization : Compare DMSO-d6 vs. D2O spectra to identify solvent-dependent hydrogen bonding .
  • Computational validation : DFT calculations (B3LYP/6-31G*) predict optimized geometries and vibrational frequencies to align with experimental IR/NMR .

What strategies optimize oxidation steps in hydroxymethyl group synthesis?

  • Oxidant selection : Dess-Martin periodinane (DMP) outperforms Ce(NH4)2(NO3)6 in aqueous conditions, reducing byproduct formation .
  • Reaction monitoring : Use in-situ FTIR to track carbonyl group formation (C=O stretch intensity).
  • Yield improvement : Add molecular sieves to absorb water, shifting equilibrium toward product .

How can computational modeling enhance understanding of this compound’s reactivity?

  • Molecular docking : Predict binding affinity to dihydrofolate reductase (DHFR) using PyMOL/AutoDock. Align with crystallographic data from related inhibitors .
  • MD simulations : Simulate hydrogen-bonding dynamics in aqueous environments (e.g., water bridges between hydroxymethyl and pyrimidinone groups) .
  • QM/MM studies : Analyze charge distribution in tautomeric states to explain nucleophilic attack sites .

Data Contradiction Analysis

  • Example : Conflicting melting points (214–216°C vs. >300°C) in literature may stem from polymorphic forms or decomposition. Validate via DSC/TGA and recrystallization in varying solvents (e.g., DMF vs. ethanol) .

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6-Amino-4-(hydroxymethyl)pyrimidin-2(1H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.